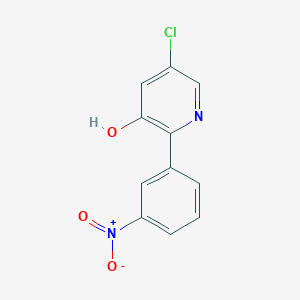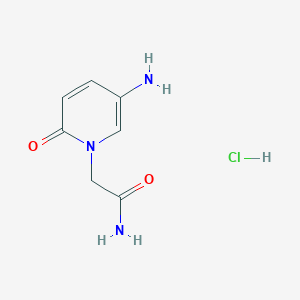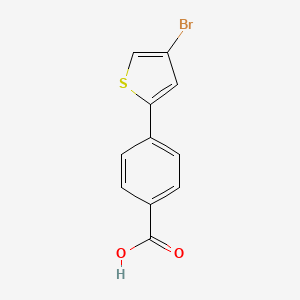
4-(4-Bromothiophen-2-YL)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromothiophen-2-YL)benzoic acid is an organic compound with the molecular formula C11H7BrO2S It is a derivative of benzoic acid where the benzene ring is substituted with a bromothiophene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromothiophen-2-YL)benzoic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and a halide. In this case, the reaction involves the coupling of 4-bromobenzoic acid with 4-bromothiophene in the presence of a palladium catalyst and a base .
Industrial Production Methods
the Suzuki-Miyaura cross-coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions, such as temperature, solvent, and catalyst concentration .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromothiophen-2-YL)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Substituted Benzoic Acids: Formed through substitution reactions.
Sulfoxides and Sulfones: Formed through oxidation of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromothiophen-2-YL)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology: Potential use in the development of biologically active molecules, such as pharmaceuticals.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of materials with specific electronic properties, such as conductive polymers
Wirkmechanismus
The mechanism of action of 4-(4-Bromothiophen-2-YL)benzoic acid depends on its specific application. In the context of its use as a building block in organic synthesis, the compound acts as a substrate in various chemical reactions, facilitating the formation of new carbon-carbon bonds. The bromine atom and the thiophene ring play crucial roles in these reactions, influencing the reactivity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Thiophen-2-yl)benzoic acid: Similar structure but without the bromine atom.
4-(Thiophen-3-yl)benzoic acid: Similar structure with the thiophene ring attached at a different position.
Benzo[b]thiophene-2-propionic acid: Contains a thiophene ring fused to a benzene ring
Uniqueness
4-(4-Bromothiophen-2-YL)benzoic acid is unique due to the presence of both a bromine atom and a thiophene ring, which confer distinct reactivity and electronic properties. This makes it a valuable intermediate in the synthesis of more complex molecules and materials with specific desired properties .
Eigenschaften
Molekularformel |
C11H7BrO2S |
|---|---|
Molekulargewicht |
283.14 g/mol |
IUPAC-Name |
4-(4-bromothiophen-2-yl)benzoic acid |
InChI |
InChI=1S/C11H7BrO2S/c12-9-5-10(15-6-9)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) |
InChI-Schlüssel |
LVKGJICAXUEIBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=CS2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Furan-2-yl)-2-[(2-methoxyethyl)amino]benzonitrile](/img/structure/B13183066.png)
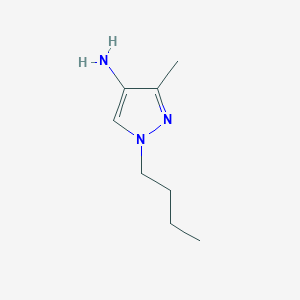
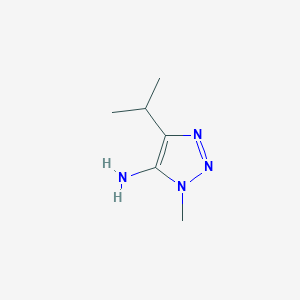

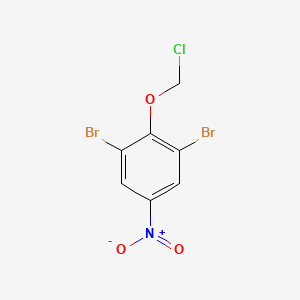
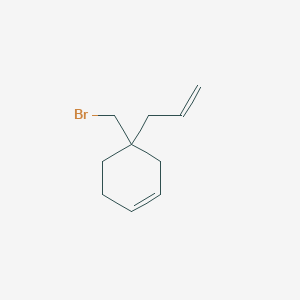

![Benzyl 3-(hydroxymethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13183122.png)
![4-Chloro-[1,3]oxazolo[4,5-C]pyridine-2-carboxylic acid](/img/structure/B13183128.png)
![2',6'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13183134.png)
